molecular formula C9H9Cl2NO B14008501 Acetamide, N-(3-methylphenyl)-2,2-dichloro- CAS No. 2563-98-6

Acetamide, N-(3-methylphenyl)-2,2-dichloro-

Cat. No.: B14008501
CAS No.: 2563-98-6
M. Wt: 218.08 g/mol
InChI Key: JUXKBLADHIZLJE-UHFFFAOYSA-N
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Description

Acetamide, N-(3-methylphenyl)-2,2-dichloro- is an organic compound with a complex structure It is a derivative of acetamide, where the acetamide group is substituted with a 3-methylphenyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-methylphenyl)-2,2-dichloro- typically involves the reaction of 3-methylacetanilide with chlorinating agents. One common method is the chlorination of 3-methylacetanilide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the acetamide group.

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(3-methylphenyl)-2,2-dichloro- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-methylphenyl)-2,2-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH⁻) or amino (NH₂⁻) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Acetamide, N-(3-methylphenyl)-2,2-dichloro- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-methylphenyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to various biochemical and physiological effects. For example, it may inhibit the activity of nuclear factor kappa B (NF-κB) by binding to the kinase domain of the inhibitor of kappa B kinase (IKK) complex. This inhibition prevents the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein, thereby blocking the activation of NF-κB and its downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylacetanilide: A precursor in the synthesis of Acetamide, N-(3-methylphenyl)-2,2-dichloro-.

    N-(3-methylphenyl)-2-methoxyacetamide: A structurally similar compound with different substituents.

    N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide: Another derivative with distinct biological activities.

Uniqueness

Acetamide, N-(3-methylphenyl)-2,2-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2563-98-6

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

2,2-dichloro-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C9H9Cl2NO/c1-6-3-2-4-7(5-6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13)

InChI Key

JUXKBLADHIZLJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(Cl)Cl

Origin of Product

United States

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